

Introduction to a Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Amino-5-methyl-3-nitropyridine**

Cat. No.: **B093017**

[Get Quote](#)

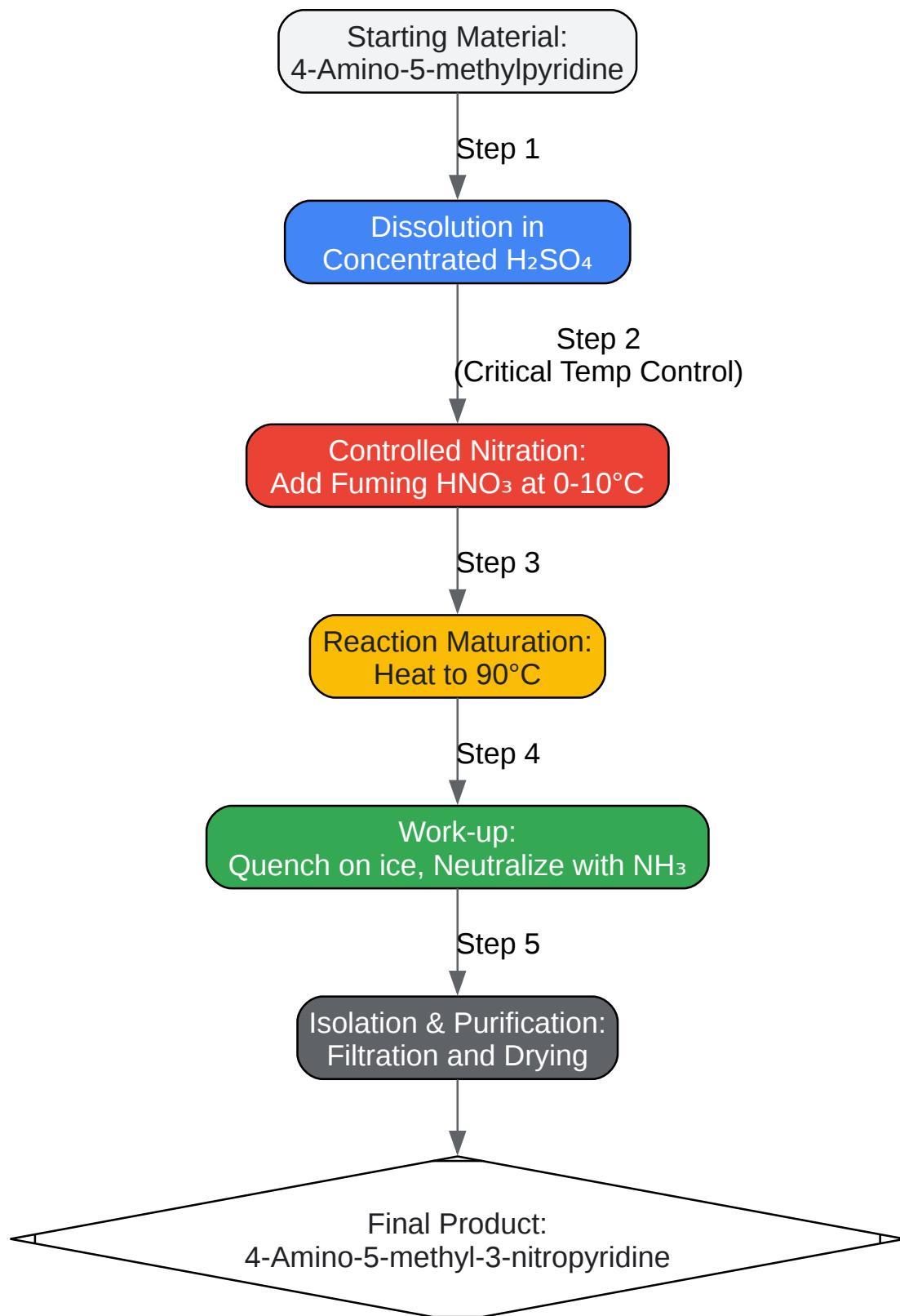
4-Amino-5-methyl-3-nitropyridine is an aromatic organic compound featuring a pyridine ring scaffold. The strategic placement of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the pyridine core creates a molecule with distinct reactivity at multiple sites.^[1] This push-pull electronic effect makes it an activated and versatile precursor for a wide range of chemical transformations.

Pyridine derivatives are privileged structures in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.^[2] Nitropyridines, in particular, serve as crucial starting materials for synthesizing compounds with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.^[2] **4-Amino-5-methyl-3-nitropyridine** is a prime example of such an intermediate, offering chemists the ability to introduce a substituted pyridine moiety into larger, more complex target molecules.

Caption: 2D Structure of **4-Amino-5-methyl-3-nitropyridine**.

Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible science. The key properties of **4-Amino-5-methyl-3-nitropyridine** have been compiled from supplier technical data and chemical databases.


Property	Value	Source
CAS Number	18227-67-3	[3]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[3]
Molecular Weight	153.14 g/mol	[3]
Appearance	Yellow to light brown crystalline powder	[1]
Melting Point	193 °C	[3]
Boiling Point	362.7 °C at 760 mmHg	[3]
Density	1.354 g/cm ³	[3]
Synonyms	3-methyl-5-nitropyridin-4-amine	[3]

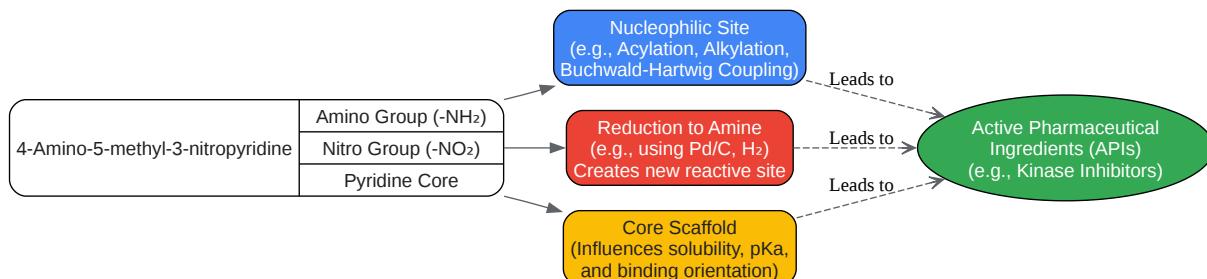
Synthesis and Manufacturing Pathway

The synthesis of substituted nitropyridines typically involves the nitration of a corresponding pyridine precursor. For **4-Amino-5-methyl-3-nitropyridine**, a common strategy involves the controlled nitration of an appropriate aminomethylpyridine. The expertise in this synthesis lies in managing the regioselectivity and reaction conditions due to the presence of both activating (amino, methyl) and deactivating (pyridine nitrogen) groups.

Representative Synthetic Workflow

A plausible and established method for synthesizing related compounds involves the nitration of a precursor like 4-amino-5-methylpyridine using a nitrating agent, typically a mixture of nitric and sulfuric acids.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of nitropyridines.

Causality in Experimental Choices

- Sulfuric Acid as Solvent: Concentrated sulfuric acid serves a dual purpose. It protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution, but it also protonates the amino group, transforming it into a meta-directing ammonium group. More importantly, it acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO_2^+) from nitric acid.
- Low-Temperature Nitration: The initial addition of nitric acid is performed at low temperatures (0-10 °C) to control the highly exothermic nitration reaction. This prevents runaway reactions and minimizes the formation of undesired byproducts from over-nitration or degradation.
- Heating for Reaction Completion: Subsequently heating the mixture is necessary to overcome the activation energy for the nitration of the deactivated pyridine ring, driving the reaction to completion.
- Neutralization: The reaction mixture is poured into ice and neutralized. This step is crucial for deprotonating the product, causing it to precipitate out of the aqueous solution due to its low water solubility, allowing for collection by filtration.^[4]

Applications in Research and Drug Development

The true value of **4-Amino-5-methyl-3-nitropyridine** lies in its role as a versatile scaffold. The three functional groups—amino, nitro, and the pyridine nitrogen—offer orthogonal reactivity, allowing for sequential and selective modifications.

[Click to download full resolution via product page](#)

Caption: Logical relationship of functional groups to applications.

- Pharmaceutical Intermediates: The compound is a precursor for synthesizing APIs.[5][6] For instance, the amino group can be used in coupling reactions to link with other molecular fragments, while the nitro group can be reduced to a new amino group, providing another point for chemical elaboration. This step-wise functionalization is a cornerstone of modern medicinal chemistry.
- Kinase Inhibitors: The thienopyrimidine scaffold, which can be synthesized from amino-nitrile precursors, is known to be effective in designing kinase inhibitors for cancer therapy.[7] The structural motifs present in **4-Amino-5-methyl-3-nitropyridine** make it a relevant starting point for such synthetic campaigns.
- Radiolabeled Tracers: Nitropyridine derivatives are used in the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET) imaging, which is vital for disease diagnosis and drug development research.[2]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. The following protocols are synthesized from material safety data sheets (MSDS) and are critical for the safe handling of this compound.

GHS Hazard Identification

- Classification: This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9]
- Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning

Exposure Controls and Personal Protection

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
 - Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[10]
 - Skin and Body Protection: Wear a lab coat or protective clothing.
 - Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

First-Aid Measures

- If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

Handling and Storage

- Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[8] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: N-Acetylation of 4-Amino-5-methyl-3-nitropyridine

This protocol describes a fundamental transformation to protect the amino group, a common first step before attempting modifications at other positions.

Objective: To synthesize N-(5-methyl-3-nitropyridin-4-yl)acetamide.

Materials:

- **4-Amino-5-methyl-3-nitropyridine** (1.0 eq)
- Acetic Anhydride (1.5 eq)
- Pyridine (solvent)
- Dichloromethane (DCM, for extraction)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- TLC plates (silica gel), appropriate solvent system (e.g., 50% Ethyl Acetate/Hexanes)

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add **4-Amino-5-methyl-3-nitropyridine**. Dissolve the solid in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

- Causality: Pyridine acts as both the solvent and a mild base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. An inert atmosphere prevents side reactions with atmospheric moisture.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.
- Causality: The reaction is exothermic. Slow, cooled addition maintains control over the reaction temperature, preventing potential side reactions.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has been consumed.
- Trustworthiness: TLC is a self-validating step. It provides direct visual evidence of the conversion of starting material to a new, typically less polar, product.
- Work-up and Extraction: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO_3 solution to quench excess acetic anhydride and neutralize the pyridine. Extract the aqueous layer three times with DCM.
- Causality: The bicarbonate quench is essential for safety and for ensuring the product is in its neutral form for efficient extraction into the organic solvent. Multiple extractions ensure maximum recovery of the product.
- Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO_4 .
- Causality: The water wash removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. MgSO_4 is the final drying agent, removing all traces of water which could interfere with solvent removal.
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain the pure N-(5-methyl-3-nitropyridin-4-yl)acetamide. Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

4-Amino-5-methyl-3-nitropyridine (CAS: 18227-67-3) is more than a catalog chemical; it is a potent and versatile tool for chemical innovation. Its carefully arranged functional groups provide a platform for complex synthetic endeavors, particularly in the high-stakes field of pharmaceutical research. Understanding its properties, synthesis, and reactivity, as detailed in this guide, is paramount for any scientist aiming to leverage its potential. Adherence to rigorous safety protocols ensures that this potential can be explored responsibly and effectively.

References

- **4-Amino-5-methyl-3-nitropyridine** - LookChem. (URL: [Link](#))
- SAFETY D
- 4-Amino-3-nitropyridine synthesis - ChemicalBook. (URL: [Link](#))
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link](#))
- 4-Amino-3-nitropyridine 97 1681-37-4 - Sigma-Aldrich. (URL: [Link](#))
- Safety D
- SAFETY D
- 4-Amino-3-nitropyridine SDS, 1681-37-4 Safety D
- 4-Amino-3-nitropyridine 1681-37-4 wiki - Guidechem. (URL: [Link](#))
- 4-Amino-3-nitropyridine - Safety D
- 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem. (URL: [Link](#))
- The Role of Nitropyridines in Pharmaceutical Development - Unknown Source. (URL: [Link](#))
- The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis - Unknown Source. (URL: [Link](#))
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MCF-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (URL: [Link](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Amino-3-nitropyridine synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - [PMC](https://www.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction to a Versatile Heterocyclic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093017#4-amino-5-methyl-3-nitropyridine-cas-number\]](https://www.benchchem.com/product/b093017#4-amino-5-methyl-3-nitropyridine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com